

Crystal Structure of 2-Bromo-4-methylbenzoic Acid: A Review of Available Data

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Compound of Interest

Compound Name: 2-Bromo-4-methylbenzoic acid

Cat. No.: B106845

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Despite a comprehensive search of scientific literature and crystallographic databases, a complete, experimentally determined crystal structure for **2-bromo-4-methylbenzoic acid** (C₈H₇BrO₂) is not publicly available at this time. This technical guide consolidates the existing information on the compound and outlines the expected structural characteristics based on related molecules. This information is intended for researchers, scientists, and drug development professionals.

Compound Identification and Properties

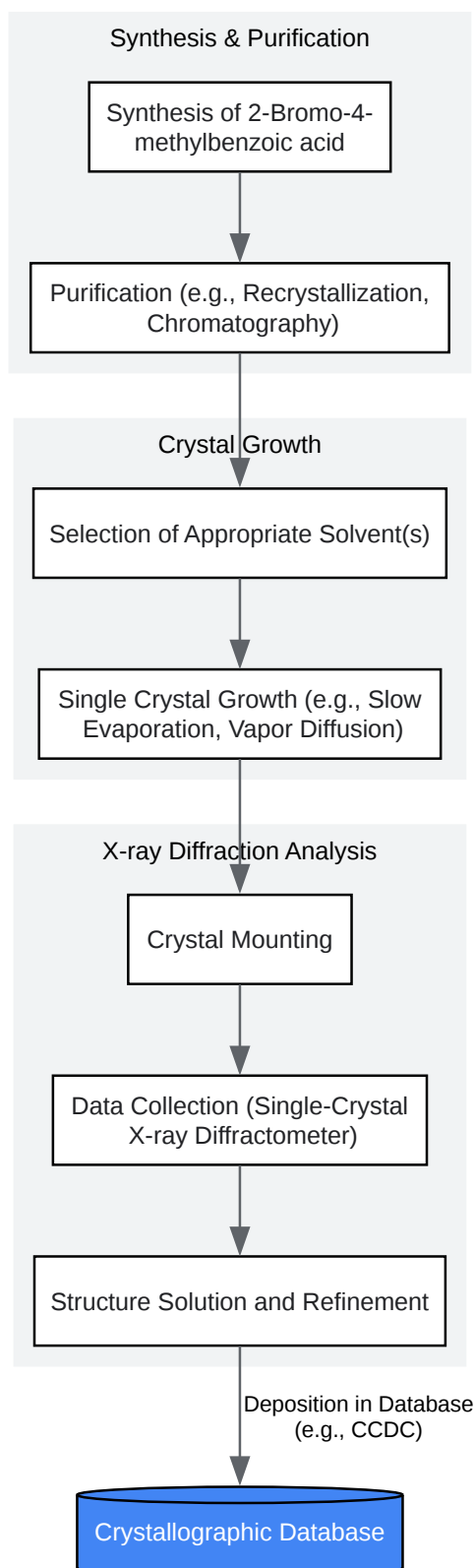
2-Bromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Key identifying information and physical properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C8H7BrO2	[1]
Molecular Weight	215.04 g/mol	[2]
CAS Number	7697-27-0	[2]
Appearance	White to off-white solid, powder, or crystal	[2]
Melting Point	143-147 °C	[2]
SMILES	<chem>Cc1ccc(C(O)=O)c(Br)c1</chem>	[2]
InChI Key	ZZYYOHPHSYCHQG-UHFFFAOYSA-N	[2]

Synthesis and Crystallization

The synthesis of **2-bromo-4-methylbenzoic acid** has been described through various methods. A common route involves the hydrolysis of 2-bromo-4-methylbenzonitrile.[3] While single crystals are required for X-ray diffraction studies, specific protocols for the crystallization of **2-bromo-4-methylbenzoic acid** for the purpose of single-crystal X-ray analysis are not detailed in the reviewed literature. Generally, crystallization of such compounds is achieved by slow evaporation from a suitable solvent or by cooling a saturated solution.

A general workflow for obtaining and analyzing the crystal structure of a compound like **2-bromo-4-methylbenzoic acid** is depicted below.



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Figure 1. A generalized workflow for the determination of a small molecule crystal structure.

Expected Crystal Structure and Intermolecular Interactions

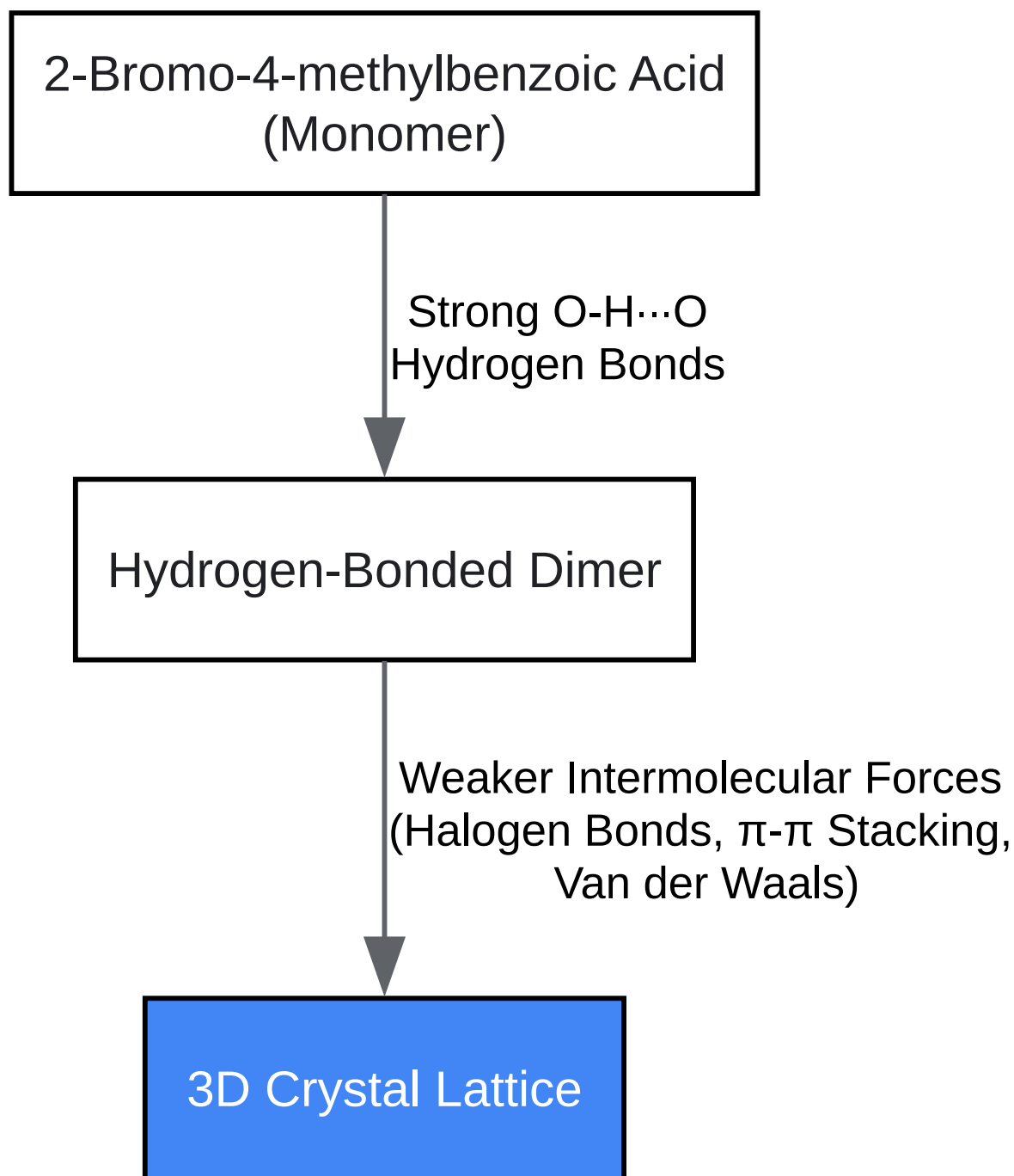
Although the specific crystal structure of **2-bromo-4-methylbenzoic acid** is undetermined, predictions about its solid-state packing and intermolecular interactions can be made by examining the crystal structures of analogous compounds, such as benzoic acid and other halogenated benzoic acid derivatives.

Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact via strong O-H...O hydrogen bonds. This typically results in a centrosymmetric dimer motif. The crystal packing is then dictated by weaker interactions between these dimer units.

For **2-bromo-4-methylbenzoic acid**, the following intermolecular interactions are anticipated to play a role in the crystal packing:

- **Hydrogen Bonding:** Formation of the characteristic carboxylic acid dimers.
- **Halogen Bonding:** The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like the carbonyl oxygen) of neighboring molecules.
- **π - π Stacking:** The aromatic rings may engage in stacking interactions.
- **Van der Waals Forces:** These forces, including those involving the methyl group, will contribute to the overall packing efficiency.

The interplay of these interactions would define the final three-dimensional architecture of the crystal.



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References

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